molecular formula C11H13N3O3 B13683571 ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate

ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate

Cat. No.: B13683571
M. Wt: 235.24 g/mol
InChI Key: YBLZPODYQYHMIO-UHFFFAOYSA-N
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Description

Ethyl 5-Methyl-3-(1-methyl-4-imidazolyl)isoxazole-4-carboxylate is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound is characterized by its unique structure, which includes an isoxazole ring substituted with an ethyl ester, a methyl group, and an imidazole ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Methyl-3-(1-methyl-4-imidazolyl)isoxazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylisoxazole-4-carboxylic acid with ethyl acetate under appropriate reaction conditions such as heating and solvent catalysis . Another method involves the cyclization of benzyl oxime with ethyl acetoacetate in the presence of chlorine gas .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-3-(1-methyl-4-imidazolyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 5-Methyl-3-(1-methyl-4-imidazolyl)isoxazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-3-(1-methyl-4-imidazolyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit photosynthetic electron flow and ATP synthesis, acting as a Hill reaction inhibitor . The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 5-Methyl-3-(1-methyl-4-imidazolyl)isoxazole-4-carboxylate include:

Uniqueness

What sets Ethyl 5-Methyl-3-(1-methyl-4-imidazolyl)isoxazole-4-carboxylate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 5-methyl-3-(1-methylimidazol-4-yl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H13N3O3/c1-4-16-11(15)9-7(2)17-13-10(9)8-5-14(3)6-12-8/h5-6H,4H2,1-3H3

InChI Key

YBLZPODYQYHMIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CN(C=N2)C)C

Origin of Product

United States

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